tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions, Friedländer approach, or metal-catalyzed synthesis.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving the use of a suitable base and solvent.
tert-Butyl Protection:
Chemical Reactions Analysis
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or other reducing agents.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for use in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Mechanism of Action
The mechanism by which tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage allows for a unique three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: This compound shares the naphthyridine core but differs in the substituent at the 7-position.
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar tert-butyl protected carboxylate group but a different core structure.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound features a pyrazolo-triazine core and bromine substituents, offering different reactivity and applications.
The uniqueness of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in various scientific fields.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-6-13-7-8-17(19-14(13)18-12)9-10-20(11-17)15(21)22-16(2,3)4/h5-6H,7-11H2,1-4H3,(H,18,19) |
InChI Key |
ZFHSHDFKRSXOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC3(N2)CCN(C3)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
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